Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)-
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Overview
Description
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tetrahydrocarbazole moiety attached to the urea functional group. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- typically involves the reaction of 5,6,7,8-tetrahydrocarbazole with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures (50-100°C) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives with different degrees of saturation.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the urea moiety under mild conditions (room temperature to 50°C).
Major Products
The major products formed from these reactions include various carbazole and tetrahydrocarbazole derivatives, which can have different functional groups attached to the urea moiety.
Scientific Research Applications
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein denaturation.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- involves its interaction with molecular targets such as enzymes and proteins. The urea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the tetrahydrocarbazole moiety can interact with hydrophobic regions of proteins, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
Urea, N-phenyl-: Similar in structure but with a phenyl group instead of the tetrahydrocarbazole moiety.
Urea, N-(2,3-dihydro-1H-indol-1-yl)-: Contains a dihydroindole moiety, which is structurally related to tetrahydrocarbazole.
Urea, N-(1-naphthyl)-: Features a naphthyl group, another aromatic system similar to carbazole.
Uniqueness
Urea, N-(5,6,7,8-tetrahydrocarbaz-1-yl)- is unique due to the presence of the tetrahydrocarbazole moiety, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
63979-41-9 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-1-ylurea |
InChI |
InChI=1S/C13H15N3O/c14-13(17)16-11-7-3-5-9-8-4-1-2-6-10(8)15-12(9)11/h3,5,7,15H,1-2,4,6H2,(H3,14,16,17) |
InChI Key |
NNKZDSOFOBWHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)NC(=O)N |
Origin of Product |
United States |
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